molecular formula C11H14 B12785150 cis-1,2-Dimethylindane CAS No. 39172-70-8

cis-1,2-Dimethylindane

Cat. No.: B12785150
CAS No.: 39172-70-8
M. Wt: 146.23 g/mol
InChI Key: DIUGYPAVPJILFZ-IUCAKERBSA-N
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Description

cis-1,2-Dimethylindane: is an organic compound belonging to the class of cycloalkanes It is a stereoisomer of 1,2-dimethylindane, characterized by the presence of two methyl groups on the same side of the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-dimethylindane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the catalytic hydrogenation of 1,2-dimethylindene. This reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, advancements in catalytic systems and process engineering contribute to the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: cis-1,2-Dimethylindane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-1,2-Dimethylindane has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in stereochemical studies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-1,2-dimethylindane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: cis-1,2-Dimethylindane is unique due to its specific stereochemistry, which influences its physical and chemical properties. The cis configuration results in different reactivity and interactions compared to its trans isomer and other related compounds. This uniqueness makes it valuable in stereochemical studies and applications requiring specific molecular orientations .

Properties

CAS No.

39172-70-8

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

(1S,2S)-1,2-dimethyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3/t8-,9-/m0/s1

InChI Key

DIUGYPAVPJILFZ-IUCAKERBSA-N

Isomeric SMILES

C[C@H]1CC2=CC=CC=C2[C@H]1C

Canonical SMILES

CC1CC2=CC=CC=C2C1C

Origin of Product

United States

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